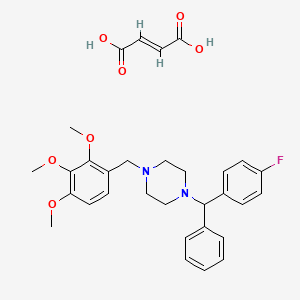
1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a 4-fluorobenzhydryl group, combined with fumarate as a counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3,4-Trimethoxybenzyl Group: The piperazine core is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of 4-Fluorobenzhydryl Group: The intermediate product is further reacted with 4-fluorobenzhydryl chloride under similar basic conditions.
Formation of Fumarate Salt: The final product is obtained by reacting the substituted piperazine with fumaric acid to form the fumarate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorobenzhydryl group can be reduced to form the corresponding fluorobenzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 4-fluorobenzyl-substituted piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,3,4-Trimethoxybenzyl)-4-benzhydrylpiperazine
- 1-(2,3,4-Trimethoxybenzyl)-4-(4-chlorobenzhydryl)piperazine
- 1-(2,3,4-Trimethoxybenzyl)-4-(4-methylbenzhydryl)piperazine
Uniqueness: 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is unique due to the presence of the fluorine atom in the benzhydryl group, which can significantly influence its chemical properties and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
101477-51-4 |
|---|---|
Molekularformel |
C31H35FN2O7 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[(4-fluorophenyl)-phenylmethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H31FN2O3.C4H4O4/c1-31-24-14-11-22(26(32-2)27(24)33-3)19-29-15-17-30(18-16-29)25(20-7-5-4-6-8-20)21-9-12-23(28)13-10-21;5-3(6)1-2-4(7)8/h4-14,25H,15-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QWRQAMKSEXNDRF-WLHGVMLRSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC)OC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


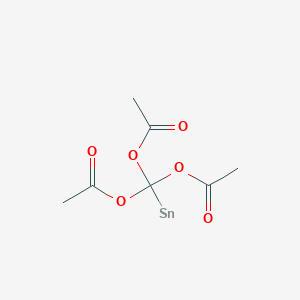
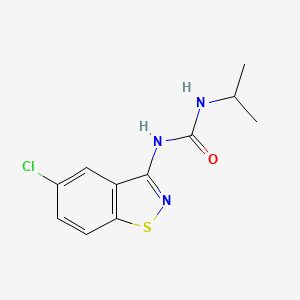
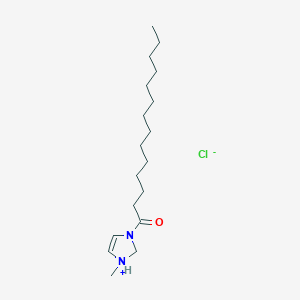
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)

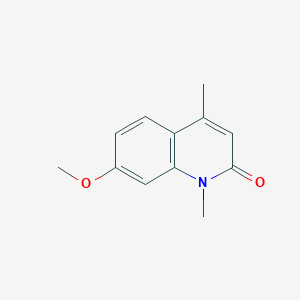
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
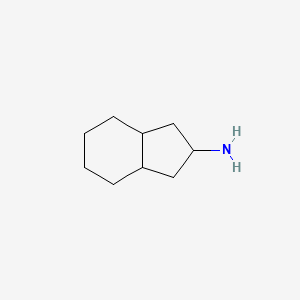
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)

![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)

![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

